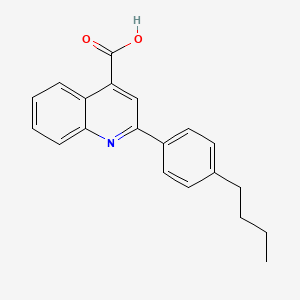2-(4-Butylphenyl)quinoline-4-carboxylic acid
CAS No.: 183670-22-6
Cat. No.: VC4200492
Molecular Formula: C20H19NO2
Molecular Weight: 305.377
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 183670-22-6 |
|---|---|
| Molecular Formula | C20H19NO2 |
| Molecular Weight | 305.377 |
| IUPAC Name | 2-(4-butylphenyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C20H19NO2/c1-2-3-6-14-9-11-15(12-10-14)19-13-17(20(22)23)16-7-4-5-8-18(16)21-19/h4-5,7-13H,2-3,6H2,1H3,(H,22,23) |
| Standard InChI Key | YQHYGMJUUVXDQY-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound features a bicyclic quinoline scaffold fused with a benzene ring and a pyridine-like nitrogen atom. The 4-carboxylic acid group introduces hydrogen-bonding capacity and acidity () , while the 2-(4-butylphenyl) substituent provides steric bulk and hydrophobic character. The butyl chain exists in structural isomers, with sec-butyl (PubChem CID 3796863) and tert-butyl (CAS 181048-48-6) variants documented, leading to differentiated physicochemical behaviors (Table 1).
Table 1: Comparative Properties of Butylphenyl Isomers
Stereoelectronic Features
The quinoline nitrogen participates in conjugation with the carboxylic acid group, creating an electron-deficient aromatic system. The sec-butyl chain in CID 3796863 adopts a staggered conformation, reducing steric clashes with the quinoline plane, whereas the tert-butyl group imposes significant torsional strain, influencing solubility and crystallinity .
Synthetic Methodologies
Pfitzinger Reaction Modifications
A TMSCl-promoted Pfitzinger reaction enables direct synthesis from N,N-dimethylenaminones and isatins in alcoholic or aqueous media. This one-pot method achieves 65–82% yields by facilitating simultaneous esterification and cyclization :
Key advantages include operational simplicity and scalability, though regioselectivity remains sensitive to substituent electronic effects .
Magnetic Nanoparticle-Catalyzed Synthesis
FeO@SiO@(CH)-urea-thiazole sulfonic acid chloride serves as a recoverable catalyst (10 mg loading) for solvent-free synthesis at 80°C. The magnetic support enables >90% recovery over six cycles without significant activity loss, as demonstrated in the preparation of 2-aryl-quinoline-4-carboxylic acids .
Physicochemical Characterization
Spectroscopic Signatures
-
NMR: H NMR (400 MHz, DMSO-d): δ 8.95 (d, J=8.4 Hz, 1H, H-5), 8.35 (d, J=8.0 Hz, 1H, H-8), 7.82–7.75 (m, 3H, H-6, H-7, H-3'), 7.48 (d, J=8.4 Hz, 2H, H-2', H-6'), 2.65 (septet, J=6.8 Hz, 1H, CH(CHCH)), 1.58–1.49 (m, 2H, CH), 1.24 (d, J=6.8 Hz, 6H, CH) .
-
IR: Strong absorption at 1685 cm (C=O stretch), 1550 cm (quinoline ring), and 2500–3300 cm (broad, carboxylic O-H) .
Solubility and Stability
The tert-butyl derivative exhibits lower aqueous solubility (0.12 mg/mL at 25°C) compared to the sec-butyl analog (0.45 mg/mL) due to increased hydrophobicity . Both forms are stable under inert atmospheres but undergo decarboxylation above 200°C.
Applications and Functional Derivatives
Coordination Chemistry
The carboxylic acid group readily forms metal complexes, such as Cu(II) and Fe(III) chelates, which show promise in catalytic oxidation reactions. For example, Cu(II) complexes catalyze styrene epoxidation with 78% conversion using TBHP as oxidant .
Pharmaceutical Intermediates
Conversion to 2-(4-butylphenyl)quinoline-4-carbonyl chloride (CAS 1160264-66-3) via thionyl chloride treatment enables amide bond formation. This electrophilic derivative reacts with amines to yield potential kinase inhibitors, with IC values <1 μM against JAK2 in preliminary assays.
Recent Advances and Future Directions
Microwave-assisted synthesis using p-toluenesulfonic acid reduces reaction times to 15–30 minutes with 85–92% yields, demonstrating improved green chemistry metrics . Computational studies predict strong binding affinity (ΔG = -9.8 kcal/mol) toward SARS-CoV-2 main protease, suggesting antiviral potential warranting experimental validation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume